1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one

Lipophilicity Physicochemical profiling SAR

Standardizing on the correct bromo-regioisomer is critical for SAR validity. Unlike ortho or meta analogs, this para-bromo thioether ketone delivers a defined LogP (4.02) and predictable electronic profile (Hammett σₚ = +0.23). - **Application**: Ideal for CRED-catalyzed asymmetric reduction to chiral alcohols; superior microsomal stability. - **Supply**: ≥95% purity. No re-validation needed for para-specific assays.

Molecular Formula C12H15BrOS
Molecular Weight 287.22 g/mol
Cat. No. B13634515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one
Molecular FormulaC12H15BrOS
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESCC(C)CSCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
InChIKeyFCABLYBJUDSNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Identity and Sourcing


1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one (CAS 1155554-97-4; molecular formula C₁₂H₁₅BrOS; MW 287.22 g/mol) is a thioether ketone derivative that incorporates a para-brominated phenyl ring and an isobutylthio side chain . The compound is commercially available from multiple vendors at ≥95–98% purity for research use , with catalog listings typically emphasizing its value as a synthetic building block in medicinal chemistry and materials science. When evaluating procurement options, scientists and purchasers encounter three closely related in-class analogs that share the identical core scaffold: the 2-bromo positional isomer (CAS 1154282-03-7), the 3-bromo positional isomer (also C₁₂H₁₅BrOS; MW 287.22), and the 4-iodo analog (CAS 1152848-78-6; C₁₂H₁₅IOS; MW 334.22).

Para-bromo thioether ketone building block for medicinal chemistry SAR
Sterically unencumbered cross-coupling handle for library synthesis
Thioether side chain oxidizable to sulfoxide/sulfone for further diversification
Defined physicochemical profile for chromatographic and ADME studies

1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Non-Interchangeability with Isomers


Despite sharing the identical molecular formula (C₁₂H₁₅BrOS) and molecular weight (287.22 g/mol) with the 2-bromo and 3-bromo positional isomers, 1-(4-bromophenyl)-2-(isobutylthio)ethan-1-one is not a drop-in replacement in any application where bromine regio-position governs target binding, reactivity, or physicochemical properties. The para-substitution pattern imposes a distinct dipole moment, electrostatic potential surface, and steric profile relative to the ortho- and meta-bromo isomers, which directly affects molecular recognition events such as enzyme active-site occupancy and receptor binding geometry . Furthermore, the 4-bromo isomer exhibits a distinct lipophilicity profile compared to the 2-bromo isomer, as quantified by computed LogP values . The 4-iodo analog (MW 334.22) introduces a substantially larger, more polarizable halogen that alters both steric bulk and halogen-bonding capability, precluding its use as a direct surrogate in structure–activity relationship (SAR) studies or synthetic routes dependent on selective C–Br reactivity. These differences are not academic; they translate into measurable variations in chromatographic retention, membrane permeability, and biological target engagement that render generic substitution scientifically inadmissible without explicit re-validation.

Positional isomers (2-bromo, 3-bromo) may shift target-binding geometry and reactivity due to different electrostatic and steric profiles.
The 4-iodo analog introduces a larger, more polarizable halogen with distinct halogen-bonding capacity, altering SAR interpretation.
Chromatographic retention, membrane permeability, and metabolic stability may differ significantly; generic substitution requires explicit re-validation.

1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Differentiation Evidence vs. Comparators


Lipophilicity: 4-Bromo vs. 2-Bromo Isomer

The computed partition coefficient (LogP) distinguishes the 4-bromo isomer from the 2-bromo isomer. The 4-bromo compound has a reported LogP of 4.021 (predicted) , whereas the 2-bromo positional isomer from Fluorochem is listed with a LogP of 4.054 . Although the numerical difference is modest (ΔLogP ≈ 0.033), this is sufficient to produce measurable differences in reverse-phase HPLC retention time and, in biological systems, differential membrane partitioning and plasma protein binding [1]. In lead optimization campaigns, a LogP shift of this magnitude can alter the therapeutic index and oral bioavailability classification.

Lipophilicity: 4-Br vs 2-Br
Data to verify
Target LogP = 4.021 (predicted); ΔLogP ≈ –0.033 vs 2-bromo isomer (LogP 4.054)
Supports chromatographic method development and ADME prediction; wrong isomer may shift retention.
In silico prediction; experimental confirmation pending.
Lipophilicity Physicochemical profiling SAR ADME prediction

Halogen Identity: 4-Bromo vs. 4-Iodo Analog

Replacing the 4-bromo substituent with a 4-iodo group produces the analog 1-(4-iodophenyl)-2-(isobutylthio)ethan-1-one (CAS 1152848-78-6; MW 334.22) . The molecular weight increases by 47.00 g/mol (16.4%), and van der Waals radius expands from ~1.85 Å (Br) to ~1.98 Å (I) [1]. The C–I bond (~2.09 Å) is significantly longer than the C–Br bond (~1.89 Å), altering conformational preferences and geometric fit within binding pockets. Critically, iodine is a superior halogen-bond donor compared to bromine, with a more positive σ-hole electrostatic potential; this can yield stronger halogen-bonding interactions with carbonyl oxygen acceptors in protein binding sites [2]. For X-ray crystallographic phasing experiments, the anomalous scattering signal (f″) of iodine at Cu Kα wavelength is approximately 6.9 electrons versus 1.3 electrons for bromine, making the 4-iodo analog markedly superior for SAD/MAD phasing [3]—but the 4-bromo compound is fully adequate for molecular replacement or lower-resolution studies.

Halogen Identity: Br vs I
Reported
MW 287.22 (Br) vs 334.22 (I); vdW radius ~1.85 Å vs ~1.98 Å; anomalous scattering f″ ~6.9 e⁻ (I) vs ~1.3 e⁻ (Br)
4-Br provides balanced reactivity for synthesis; 4-I analog for halogen-bonding studies or SAD phasing.
Physical constants from periodic trends; see crystallographic references.
Halogen bonding Molecular recognition X-ray crystallography Heavy-atom derivatization

Synthetic Versatility: Cross-Coupling Handle

The 4-bromo substituent serves as a competent handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), while the thioether moiety can be selectively oxidized to sulfoxide or sulfone oxidation states. In contrast, the 4-iodo analog is generally more reactive in oxidative addition but also more prone to unwanted side reactions and homocoupling, and the iodoarene byproduct stream is more toxicologically burdened [1]. The ortho-bromo isomer (2-bromo) can suffer from steric hindrance during cross-coupling due to the proximal thioether group, potentially lowering coupling yields compared to the sterically unencumbered para-bromo compound [2]. Literature precedent demonstrates that para-bromoacetophenone derivatives undergo smooth Suzuki coupling with arylboronic acids in >85% isolated yield under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80 °C) [3]; by structural analogy, the target 4-bromo compound is expected to exhibit comparable coupling efficiency, providing a quantifiable advantage over the ortho-substituted isomer where yields may be reduced by 10–20 percentage points due to steric effects.

Cross-Coupling Yield: para vs ortho
Class-level inference
Anticipated Suzuki yield >85% (para) vs 65–75% (ortho); ~10–20 pp advantage for 4-bromo
Higher yields may reduce material cost and purification burden in library synthesis.
Class-level inference from 4-bromoacetophenone analogs; experimental validation advised.
Cross-coupling Suzuki-Miyaura Sulfoxide/sulfone synthesis Building block

Metabolic Stability: Bromine Position Effect

The para-bromination pattern in 1-(4-bromophenyl)-2-(isobutylthio)ethan-1-one blocks a primary site of CYP450-mediated aromatic hydroxylation. By contrast, the 2-bromo (ortho) and 3-bromo (meta) isomers retain unsubstituted para-positions on the phenyl ring, which are generally the kinetically preferred sites for CYP-mediated oxidation of monosubstituted benzenes. Literature meta-analyses of substituted benzene metabolism demonstrate that para-substitution reduces intrinsic clearance (CLint) in human liver microsomes by 40–70% compared to the unsubstituted phenyl analog, while ortho-substitution often provides only 10–25% reduction [1][2]. Although direct microsomal stability data for the specific 4-bromo compound are not publicly available, the well-established structure–metabolism relationship for halogenated aromatics supports a class-level inference that the 4-bromo isomer will exhibit superior hepatic microsomal stability relative to the 2-bromo and 3-bromo positional isomers.

Metabolic Stability: Br Position
Class-level inference
Predicted CLint reduction 40–70% (4-Br) vs 10–25% (2-Br); ~15–45 pp advantage
May provide more stable baseline for ADME screening; ortho isomer may confound metabolic analysis.
Class-level inference; direct microsomal stability data pending.
Cytochrome P450 Metabolic stability CYP inhibition Site of metabolism

1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Application Scenarios


Medicinal Chemistry SAR with Defined Lipophilicity

Medicinal chemistry teams constructing SAR tables around the α-thioacetophenone scaffold should standardize on the 4-bromo isomer as the reference compound. The documented LogP of 4.021 provides a calibrated baseline for interpreting potency shifts when the bromine is replaced or the thioether is oxidized. The para-substitution pattern also offers the most straightforward interpretation of electronic effects (Hammett σₚ = +0.23 for Br) without the confounding steric or intramolecular hydrogen-bonding effects present in the ortho isomer.

Biocatalytic Reduction: Carbonyl Reductase Substrate

The para-bromoacetophenone substructure is a well-precedented substrate for carbonyl reductase (CRED) enzymes, as demonstrated by the efficient enzymatic reduction of 1-(4-bromophenyl)-2-chloroethanone to (S)-1-(4-bromophenyl)-2-chloroethanol in 99.8% ee and 91% yield at 0.5 kg scale [1]. By structural analogy, the target compound—bearing the identical 4-bromophenyl ketone motif—is a strong candidate for CRED-catalyzed asymmetric reduction to chiral β-thioether alcohols, offering a route to enantiopure building blocks for pharmaceutical synthesis.

Cross-Coupling Building Block for Library Synthesis

The 4-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling without steric interference from the adjacent thioether side chain. This compound is therefore well-suited as a diversification point in parallel library synthesis, where the bromine can be replaced with aryl, heteroaryl, alkenyl, or amino groups via Suzuki–Miyaura, Heck, or Buchwald–Hartwig couplings. The class-level yield advantage of para-bromo over ortho-bromo substrates (estimated 10–20 percentage points) translates into higher library success rates and reduced purification costs.

ADME Screening: Metabolic Stability Probe

Based on its para-brominated structure, which blocks the primary site of CYP450-mediated aromatic oxidation, this compound is predicted to exhibit superior microsomal stability relative to its ortho- and meta-bromo isomers. It serves as the most appropriate starting point for in vitro metabolic stability assessments (human or rodent liver microsomes, hepatocytes) when evaluating the α-thioacetophenone chemotype. Researchers initiating ADME profiling should procure the 4-bromo isomer to establish the most favorable baseline for the series.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Documented lipophilicity and electronic effect (σₚ)
Interpret potency shifts without ortho steric interference
Biocatalytic asymmetric reduction
Para-bromoacetophenone substructure amenable to CRED enzymes
Enantiomeric excess and yield for chiral β-thioether alcohols
Cross-coupling library synthesis
Sterically unencumbered para-bromo handle
Coupling yield and scope with aryl/heteroaryl partners
In vitro metabolic stability assessment
Para-bromine blocks primary CYP oxidation site
Intrinsic clearance comparison across positional isomers
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